Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate
Description
Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate is a piperazine-based compound featuring a 1,3-thiazole core substituted with a sulfonamide group and a 4-chlorophenyl moiety. This structure combines key pharmacophoric elements: the piperazine ring enhances solubility and bioavailability, the thiazole ring contributes to aromatic interactions, and the sulfonamide group facilitates hydrogen bonding with biological targets. Such compounds are frequently explored for antimicrobial, antiviral, or enzyme-inhibitory activities due to their structural versatility .
Properties
Molecular Formula |
C18H21ClN4O5S2 |
|---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
ethyl 4-[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H21ClN4O5S2/c1-2-28-18(25)23-9-7-22(8-10-23)16(24)11-14-12-29-17(20-14)21-30(26,27)15-5-3-13(19)4-6-15/h3-6,12H,2,7-11H2,1H3,(H,20,21) |
InChI Key |
PENNVWTXPMOKQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the thiazole ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The acetyl group is introduced through the reaction of the intermediate with acetyl chloride.
Formation of the Piperazine Derivative: The final step involves the reaction of the intermediate with piperazine and ethyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through a multi-step reaction involving the formation of thiazole derivatives and subsequent modifications to introduce the piperazine and carboxylate functionalities. The synthesis typically involves:
- Formation of Thiazole Ring : The initial step involves creating a thiazole ring through the reaction of appropriate thioketones and amines.
- Piperazine Modification : The thiazole derivative is then reacted with piperazine derivatives to introduce the piperazine moiety.
- Carboxylate Introduction : Finally, the ethyl ester group is incorporated to yield the final product.
The molecular formula for this compound is C18H22ClN3O4S, with a molecular weight of approximately 395.90 g/mol.
Antimicrobial Properties
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity against various pathogens, including multidrug-resistant strains. Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate has been evaluated for its efficacy against:
- Bacterial Infections : The compound shows promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly strains resistant to conventional antibiotics .
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Enterococcus faecium | High | |
| Multidrug-resistant Candida | Significant |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown:
- Inhibition of Cell Viability : this compound significantly decreased the viability of cancer cells, including Caco-2 (colorectal cancer) and A549 (lung cancer) cell lines .
Study on Antimicrobial Activity
A recent study evaluated the efficacy of several thiazole derivatives, including this compound, against resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited superior antibacterial properties compared to traditional antibiotics, making it a candidate for further development as an antimicrobial agent .
Study on Anticancer Properties
In another investigation focusing on anticancer activity, compounds similar to this compound were tested against various cancer cell lines. The study concluded that modifications to the thiazole ring significantly enhanced cytotoxicity against Caco-2 cells, suggesting that structural variations could lead to more potent anticancer agents .
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, leading to inhibition of their activity . The compound may also induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
- Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate () Structural differences: Replaces the thiazole ring with a methylsulfonyl-glycine chain and introduces a 4-chloro-2-methylphenyl group. The 2-methyl substitution on the phenyl ring may sterically hinder interactions compared to the parent compound. Synthesis: Prepared via coupling of N-chloroacetyl aryl amines with piperazine derivatives in acetone .
- Ethyl 4-{[3-(acetylamino)-4-ethoxyphenyl]sulfonyl}piperazine-1-carboxylate () Structural differences: Substitutes the thiazole with a 3-acetamido-4-ethoxyphenyl sulfonyl group. Crystallography: Piperazine adopts a chair conformation, similar to other analogs (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, ) .
Thiazole Ring Modifications
- Ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate () Structural differences: Replaces the sulfonamide-thiazole with a phenoxyphenyl-thiazole carboxamide. Impact: The phenoxyphenyl extension may enhance π-π stacking with aromatic residues in biological targets, increasing potency. Synthesis: Achieved via condensation of thiazole-carboxamides with sulfonylated piperazines .
4-(4-Acetylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide ()
Physicochemical and Structural Data
*LogP values estimated via Crippen or McGowan methods ().
Biological Activity
Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article summarizes the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperazine moiety, a thiazole ring, and a sulfonamide group. Its molecular formula is , and it exhibits significant lipophilicity with an XLogP value of approximately 3.2, indicating favorable membrane permeability for biological applications .
Biological Activities
1. Antimicrobial Activity
this compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds containing the sulfonamide moiety exhibit potent antibacterial effects due to their ability to inhibit bacterial growth through interference with folic acid synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
2. Enzyme Inhibition
The compound has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive function and has implications in treating neurodegenerative diseases such as Alzheimer's .
3. Anticancer Properties
Research has shown that derivatives of piperazine can exert cytotoxic effects on various cancer cell lines. The presence of the thiazole ring in this compound enhances its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group interacts with the active site of target enzymes like AChE, leading to effective inhibition.
- Disruption of Bacterial Cell Wall Synthesis : The compound interferes with bacterial metabolism, particularly in pathways involving folic acid synthesis.
- Induction of Apoptosis : The thiazole ring contributes to the compound's ability to trigger apoptotic pathways in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by Sanchez-Sancho et al. synthesized a series of piperazine derivatives and evaluated their antimicrobial efficacy against common pathogens. This compound was among the most effective compounds tested, particularly against Staphylococcus aureus, with an MIC value significantly lower than that of standard antibiotics .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotective properties, researchers assessed the impact of this compound on AChE inhibition in vitro. Results indicated that at concentrations as low as 10 µM, the compound effectively inhibited AChE activity by over 50%, suggesting potential for therapeutic use in cognitive disorders .
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the piperazine ring and subsequent functionalization. Key steps include:
- Piperazine Ring Formation : Reacting ethylenediamine with dihaloalkanes under basic conditions (e.g., K2CO3 in acetonitrile at 80°C) .
- Sulfonamide Introduction : Coupling the thiazole intermediate with 4-chlorophenylsulfonyl chloride under mild conditions (e.g., DCM, room temperature) .
- Acetylation and Esterification : Using acetyl chloride or ethyl chloroformate in the presence of a base (e.g., triethylamine) .
Q. Optimization Tips :
Q. Which spectroscopic methods are critical for characterizing this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm structural integrity by identifying peaks for the piperazine ring (δ 3.4–3.6 ppm), sulfonamide (δ 7.4–7.8 ppm), and ester carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., observed [M+H]<sup>+</sup> at m/z 487.1) .
- X-ray Crystallography : Resolve stereochemistry using SHELX programs for refinement (e.g., SHELXL-2018) .
Q. What safety protocols are essential when handling this compound?
- Hazards : Skin/eye irritation (Category 2A); avoid inhalation .
- Protective Measures : Use nitrile gloves, fume hoods, and safety goggles. Store at 2–8°C in airtight containers .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods elucidate electronic properties or reactivity?
Q. Example Table :
| Property | Computational Result | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Indicates moderate reactivity |
| Molecular Electrostatic Potential (MEP) | Negative charge on sulfonyl group | Guides derivatization |
Q. How can contradictory NMR data be resolved during structural validation?
- Dynamic Effects : Rotameric splitting in piperazine protons (δ 3.4–3.6 ppm) may cause peak broadening. Use variable-temperature NMR (VT-NMR) to suppress exchange effects .
- Overlapping Signals : Apply 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, correlate the thiazole C-4 (δ 125 ppm) with adjacent protons .
Q. What strategies validate biological activity in target-based assays?
- Target Identification : Screen against kinase or protease libraries (e.g., using SPR or fluorescence polarization) .
- Dose-Response Analysis : Perform IC50 assays with serial dilutions (1 nM–100 µM) and fit data to a Hill equation .
- Off-Target Profiling : Use chemoproteomics (e.g., affinity pulldown with biotinylated analogs) .
Q. How can crystallization conditions be optimized for X-ray studies?
Q. What are the implications of substituent modifications on pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
